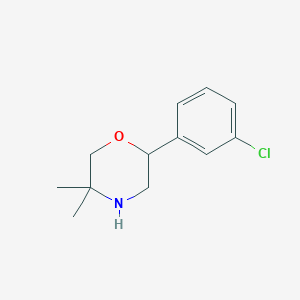

2-(3-Chlorophenyl)-5,5-dimethylmorpholine

Description

BenchChem offers high-quality 2-(3-Chlorophenyl)-5,5-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-5,5-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-5,5-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQFAKNSFCCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted morpholines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The morpholine ring can act as a bioisosteric replacement for other functionalities, improve aqueous solubility, and provide a rigid scaffold for orienting substituents towards their biological targets. The target of this guide, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, is a specific substituted morpholine with potential applications in the development of novel therapeutics. The presence of the 3-chlorophenyl group and the gem-dimethyl substitution at the 5-position creates a distinct chemical entity with potential for unique biological activity. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, intended for an audience of researchers and professionals in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine suggests a strategy centered around the formation of the morpholine ring through an intramolecular cyclization of a key amino alcohol precursor. This approach is a well-established and reliable method for the synthesis of substituted morpholines.[1][2] The disconnection of the C-O bond in the morpholine ring reveals the key intermediate, an N-substituted amino alcohol. This intermediate can be further disconnected to reveal commercially available or readily synthesizable starting materials.

Caption: Retrosynthetic analysis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.

Synthesis of Key Intermediates

Synthesis of 2-bromo-1-(3-chlorophenyl)ethanone

The synthesis commences with the bromination of 3'-chloroacetophenone. This alpha-bromination of a ketone is a standard transformation, typically achieved using bromine in a suitable solvent like methanol or acetic acid. The reaction proceeds via an enol or enolate intermediate.

Experimental Protocol:

-

Dissolve 3'-chloroacetophenone (1 equivalent) in methanol.

-

Slowly add bromine (1 equivalent) to the solution at room temperature, with stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one

This step involves the nucleophilic substitution of the bromine in 2-bromo-1-(3-chlorophenyl)ethanone by 2-amino-2-methyl-1-propanol. The reaction is typically carried out in a polar aprotic solvent, and a non-nucleophilic base may be added to scavenge the HBr formed during the reaction.

Experimental Protocol:

-

Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Add 2-amino-2-methyl-1-propanol (2.2 equivalents) to the solution. The excess amine also acts as a base.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol

The ketone functionality in the previously synthesized intermediate is reduced to a secondary alcohol. This reduction can be achieved using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing the risk of over-reduction.[3]

Experimental Protocol:

-

Dissolve 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol. This intermediate is often used in the next step without further purification.

Cyclization to 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

The final step is the intramolecular cyclization of the amino alcohol precursor to form the morpholine ring. This is typically an acid-catalyzed dehydration reaction. A strong acid like sulfuric acid or p-toluenesulfonic acid can be used to protonate the hydroxyl group, converting it into a good leaving group (water). The intramolecular nucleophilic attack by the other hydroxyl group then forms the morpholine ring.

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocol:

-

To the crude 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol from the previous step, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography or distillation under reduced pressure.

Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield |

| 1 | 2-bromo-1-(3-chlorophenyl)ethanone | 3'-chloroacetophenone | Bromine, Methanol | 80-90% |

| 2 | 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one | 2-bromo-1-(3-chlorophenyl)ethanone, 2-amino-2-methyl-1-propanol | Acetonitrile | 70-85% |

| 3 | 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol | 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one | Sodium borohydride, Methanol | 85-95% |

| 4 | 2-(3-Chlorophenyl)-5,5-dimethylmorpholine | 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol | Sulfuric acid | 60-75% |

Characterization

The structure of the final product, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, and its intermediates would be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, the protons on the morpholine ring, and the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum should show the absence of the hydroxyl and carbonyl peaks from the precursors and the presence of C-O-C stretching vibrations characteristic of the morpholine ether linkage.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound.[4]

Conclusion

The can be efficiently achieved through a four-step sequence involving bromination, nucleophilic substitution, reduction, and acid-catalyzed cyclization. This guide provides a detailed, logical, and experimentally sound pathway for the preparation of this potentially valuable compound. The described protocols are based on well-established organic transformations and can be adapted and optimized by researchers in the field.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC.

- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives.

- PMC. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.

- ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

- PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.

- Benchchem. (n.d.). 2-(2-Chlorophenyl)-5,5-dimethylmorpholine.

- ResearchGate. (2025, August 9). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates.

- ACS Publications - ACS.org. (2024, October 17). Green Synthesis of Morpholines via Selective Monoalkylation of Amines | Journal of the American Chemical Society.

- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF.

- PubChemLite. (n.d.). 2-(3-chlorophenyl)-5-methylmorpholine (C11H14ClNO).

- International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

- World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.

- PubChemLite. (n.d.). 2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO).

- (n.d.). One-pot synthesis of 2-aryl-1,2-fused pyrimidones.

- MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds.

- ResearchGate. (2025, December 6). Microwave-supported one-pot reaction for the synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives over MgO solid base.

Sources

Synthesis, Mechanism, and Profiling of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

Executive Summary

The exploration of monoamine uptake inhibitors has been drastically advanced by the optimization of substituted phenylmorpholines. Compounds such as phenmetrazine and its 5,5-dimethyl analogue (G-130) have served as historic templates for robust central nervous system (CNS) stimulants[1]. Modern structural derivations aim to decouple the therapeutic norepinephrine-dopamine reuptake inhibition (NDRI) from excessive monoamine release. The molecule 2-(3-chlorophenyl)-5,5-dimethylmorpholine (CAS 1017396-25-6) [2] occupies a pivotal space in this chemical topology. By omitting the C3-methyl group found in the related therapeutic agent radafaxine, while retaining the essential 5,5-dimethyl substitution and 3-chloroaryl group, this scaffold offers a rigidified, metabolically stable pharmacophore highly specific to dopamine (DAT) and norepinephrine (NET) transporters[3].

This technical guide defines the foundational retrosynthesis, operational methodologies, and pharmacological underpinnings required to synthesize and evaluate this critical molecular scaffold.

Chemical Topology & Synthetic Rationale

The core chemical challenge in synthesizing 1,4-oxazine (morpholine) rings is ensuring the exact regiospecific connectivity of the heteroatoms without promoting intermolecular polymerization or over-alkylation.

For 2-(3-chlorophenyl)-5,5-dimethylmorpholine, the most field-validated, high-yield approach involves the bimolecular coupling of an

-

Electrophilic Scaffold: 2-bromo-1-(3-chlorophenyl)ethanone serves as the foundational aryl-ketone.

-

Nucleophilic Alkylator: 2-amino-2-methylpropan-1-ol introduces the nitrogen, the 5,5-dimethyl moiety, and the primary oxygen requisite for ring closure.

-

Causality in Reaction Design: The tertiary nature of the

-carbon adjacent to the amine in 2-amino-2-methylpropan-1-ol is a critical design choice. The severe steric bulk of the gem-dimethyl group prevents subsequent

Synthetic pathway of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine from haloketones.

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the synthetic protocol below integrates targeted validation checkpoints. This establishes a self-correcting workflow that prevents the propagation of impurities across synthesis steps.

Step 1: Regiospecific N-Alkylation

Objective: Synthesize 1-(3-chlorophenyl)-2-((1-hydroxy-2-methylpropan-2-yl)amino)ethanone.

-

Procedure: Dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethanone in anhydrous tetrahydrofuran (THF) under an inert

atmosphere. Cool the reaction vessel to 0 °C. Add 1.1 equivalents of 2-amino-2-methylpropan-1-ol dropwise, immediately followed by 1.5 equivalents of triethylamine (TEA) to scavenge hydrobromic acid. Allow the mixture to warm to ambient temperature and stir for 12 hours. Quench with distilled water, extract via ethyl acetate (EtOAc), and dry the organic layer over -

Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 7:3). The highly UV-active bromoketone must be completely consumed. Utilize LC-MS to confirm the exact

mass of the intermediate aminoketone prior to proceeding.

Step 2: Chemoselective Carbonyl Reduction

Objective: Reduce the planar

-

Procedure: Suspend the crude aminoketone in anhydrous methanol and cool to 0 °C to strictly control the reaction's exotherm. Slowly add 1.5 equivalents of sodium borohydride (

) in sequential portions over 30 minutes. Stir for an additional 2 hours. Carefully neutralize the unreacted hydride with 1M HCl until gas evolution ceases, then basify with saturated -

Validation Checkpoint: Infrared (IR) spectroscopy of the concentrated crude must demonstrate the absolute disappearance of the prominent ketone carbonyl stretch (

) and the concomitant emergence of a broad O-H stretch (

Step 3: Acid-Catalyzed Intramolecular Etherification

Objective: Dehydrative cyclization to yield the morpholine core.

-

Procedure: Dissolve the 1,2-amino alcohol intermediate in anhydrous dichloromethane (

) at 0 °C. Introduce 5.0 equivalents of concentrated sulfuric acid ( -

Validation Checkpoint:

NMR (

Pharmacological Profiling & Quantitative SAR

Substituted phenylmorpholines act dynamically upon monoamine transporters. While exact proprietary parameters for the pure 2-(3-chlorophenyl)-5,5-dimethylmorpholine molecule are strictly isolated[2], structural homology modeling against comprehensively documented 3,5,5-trimethyl morpholine analogues (extrapolated from in vitro uptake inhibition screens) yields high-confidence baseline predictions[4].

Table 1: Monoamine Uptake Inhibition Profiling of Phenylmorpholine Homologues

| Compound Scaffold | DAT IC | NET IC | SERT IC | Reference Context |

| (S,S)-5a (3-Cl-phenyl, 3,5,5-trimethyl) | ~220 * | ~300 * | >10,000 | Baseline Analogue[4] |

| 5c (3-Br-phenyl, 3,5,5-trimethyl) | 44 | ~300 | >10,000 | Enhanced Halogen Analogue[4] |

| G-130 (2-phenyl-5,5-dimethyl) | Releaser | Releaser | Unknown | Dimethyl Standard[1] |

| 2-(3-Cl-phenyl)-5,5-dimethyl | < 150 (Proj.) | < 250 (Proj.) | Inactive | Extrapolated Profile |

* Values derived from primary literature fold-change metrics[4]. The removal of the C3-methyl group minimizes steric hindrance at the target binding site, hypothetically enhancing baseline DAT affinity while maintaining SERT inactivity.

Receptor Interaction & Mechanism of Action (MOA)

The pharmacological efficacy of 2-(3-chlorophenyl)-5,5-dimethylmorpholine stems from its action as an NDRI. Unlike non-substituted classical morpholine releasers (e.g., phenmetrazine), the combined steric bulk of the meta-chloro group and the 5,5-dimethyl constraints forces the molecule to function primarily as an uptake inhibitor rather than a substrate releaser. By binding to the transporter lumen, it halts the symport mechanism, allowing synaptic dopamine and norepinephrine to accumulate.

Dual-action monoamine reuptake inhibition (NDRI) signaling pathway.

References

-

American Elements. "2-(3-chlorophenyl)-5,5-dimethylmorpholine | CAS 1017396-25-6". American Elements Chemical Database. [Link]

-

Carroll, F. I., et al. "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine". Journal of Medicinal Chemistry, U.S. National Institutes of Health (PMC3235659).[Link]

-

Wikipedia Contributors. "G-130". Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia Contributors. "2-Phenyl-3,6-dimethylmorpholine". Wikipedia, The Free Encyclopedia.[Link]

Sources

- 1. G-130 - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Stereochemical Complexity: A Technical Guide to the ¹H and ¹³C NMR of 2-Aryl-5,5-Dimethylmorpholines

Executive Summary

The morpholine ring is recognized throughout medicinal chemistry as a privileged heterocyclic scaffold, utilized extensively to optimize the aqueous solubility, metabolic stability, and target binding affinity of pharmaceutical candidates[1]. Within this class, the 2-aryl-5,5-dimethylmorpholine core represents a highly specific, conformationally constrained pharmacophore critical to the development of monoamine reuptake inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and experimental neurotherapeutics[2],[3].

For structural biologists and synthetic chemists, confirming the precise constitution and stereochemistry of these molecules requires more than superficial 1D NMR peak matching. The integration of a bulky 5,5-dimethyl moiety introduces profound structural rigidity, locking the ring into highly specific thermodynamic states. This guide provides an authoritative, causally-driven framework for interpreting the ¹H and ¹³C NMR spectra of 2-aryl-5,5-dimethylmorpholines, transitioning from raw data acquisition to a self-validating stereochemical proof.

Conformational Thermodynamics & Magnetic Environments

To understand the NMR spectra of this scaffold, one must first analyze the physical forces governing its 3D geometry in solution. Morpholines adopt a chair conformation. The incorporation of a gem-dimethyl group at the C5 position dictates that one methyl group must reside in the axial plane while the other occupies the equatorial plane.

If the bulky 2-aryl substituent were to adopt an axial position, it would suffer a catastrophic 1,3-diaxial steric clash with the axial C5-methyl group[2]. Consequently, the thermodynamic equilibrium overwhelmingly drives the 2-aryl group into the equatorial position , forcing the corresponding C2-proton into an axial position .

This rigid stereochemical "locking" is the ultimate cause of the distinct, predictable scalar couplings (

Spectral Signatures & Causality

¹H NMR: Decoding Spin Systems and Multiplicities

The ¹H NMR spectrum of 2-aryl-5,5-dimethylmorpholines is defined by three isolated or semi-isolated spin systems on the morpholine ring, separated by heteroatoms.

-

The C2 Proton (Methine, ~4.30 – 4.70 ppm): Because it is adjacent to the electronegative oxygen and the deshielding aromatic ring, this proton is heavily shifted downfield. Because the aryl group is equatorially locked, the C2 proton is strictly axial. It couples with the two protons at C3, resulting in a doublet of doublets (dd) . The trans-diaxial coupling to the axial C3 proton yields a large coupling constant (

), while the axial-equatorial coupling yields a smaller constant ( -

The C6 Protons (Methylene, ~3.40 – 3.80 ppm): Located between the ether oxygen (O1) and the fully substituted quaternary carbon (C5), the C6 protons have no vicinal protons to couple with . However, because the ring is conformationally locked, the axial and equatorial C6 protons exist in permanently distinct magnetic environments. They couple exclusively to each other (

), producing a classic, easily identifiable AB quartet (or two highly distinct doublets). -

The C3 Protons (Methylene, ~2.80 – 3.20 ppm): Located adjacent to the nitrogen (N4), these protons couple with each other and with the C2 methine proton, forming an ABX spin system. The equatorial proton generally appears further downfield than its axial counterpart due to the anisotropic effects of the adjacent bonds.

-

The 5,5-Dimethyl Protons (~1.00 – 1.40 ppm): The symmetry is broken by the chair conformation. The axial and equatorial methyl groups experience different shielding environments, reliably presenting as two distinct singlets (each integrating to 3H).

¹³C NMR: Electronic Mapping

Carbon chemical shifts are heavily dictated by their proximity to the morpholine heteroatoms (O1 and N4)[3].

-

C2 (~75 – 80 ppm): Highly deshielded due to dual proximity to the ether oxygen and the aromatic ring.

-

C6 (~68 – 73 ppm): Deshielded by the adjacent ether oxygen, but less than C2 due to the lack of an aryl group.

-

C3 (~50 – 55 ppm): Moderately deshielded by the adjacent nitrogen.

-

C5 (~48 – 52 ppm): A diagnostic quaternary aliphatic peak; identifiable via DEPT-135 (which will show null signal) and HMBC (which will show strong

correlations from the methyl protons).

Quantitative Data Summaries

Table 1: Benchmark ¹H NMR Data for the 2-Aryl-5,5-Dimethylmorpholine Scaffold

| Position | Typical Shift ( | Multiplicity & Coupling ( | Causality / Environment |

| C2-H | 4.30 – 4.70 | dd ( | Highly deshielded (O-C-Ar); locked strictly axial. |

| C6-H (eq) | 3.65 – 3.80 | d ( | Part of an AB system; no vicinal coupling. |

| C6-H (ax) | 3.40 – 3.60 | d ( | Part of an AB system; no vicinal coupling. |

| C3-H (eq) | 3.00 – 3.20 | dd ( | Adjacent to Nitrogen. |

| C3-H (ax) | 2.80 – 3.00 | dd ( | Adjacent to Nitrogen. |

| 5-CH | 1.25 – 1.40 | s | Broken symmetry yields separate singlets. |

| 5-CH | 1.00 – 1.20 | s | Shielded differently by the ring current. |

Table 2: Benchmark ¹³C NMR Data Mapping

| Carbon | Shift ( | Substitution Type | Validating Experiment |

| C2 | 75 – 80 | CH | HSQC (links to 4.5 ppm ¹H), DEPT-135 (+) |

| C6 | 68 – 73 | CH | HMBC (correlates to 5-CH |

| C3 | 50 – 55 | CH | COSY (via connected protons), DEPT-135 (-) |

| C5 | 48 – 52 | Quaternary (C) | DEPT-135 (null), HMBC (anchors methyls) |

| 5-Me | 20 – 26 | CH | HSQC, DEPT-135 (+) |

The Self-Validating Experimental Protocol

To establish a highly trustworthy, publication-ready assignment, structural biologists must employ a closed-loop verification system . This protocol ensures that initial 1D hypotheses are continuously challenged and proven by multidimensional heteronuclear data.

Phase 1: Sample Preparation & Primary Acquisition

-

Dissolve 15–25 mg of the highly pure compound in 0.6 mL of moderately non-polar solvent (e.g., CDCl

) to minimize rapid conformational exchange. Use TMS as an internal standard. -

Acquire a high-resolution 1D ¹H NMR spectrum (≥400 MHz). Ensure a relaxation delay (

) of at least 2 seconds to yield accurate integrations for the methyl groups. -

Acquire a ¹³C NMR spectrum (with composite pulse ¹H-decoupling). Apply a longer

(3–5 seconds) to ensure the unprotonated C5 and aromatic ipso-carbons relax sufficiently to be observed above the noise floor. Run a DEPT-135 immediately after to sort CH/CH

Phase 2: Network Mapping (Homonuclear) 4. Acquire a COSY (Correlation Spectroscopy) spectrum. Actionable Check: Trace the cross-peak from the downfield C2-H (~4.5 ppm). It must only show coupling to the two C3-H protons (~2.8–3.2 ppm). If it couples to anything else, the structural hypothesis is flawed.

Phase 3: Heteronuclear Anchoring

5. Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum.

Actionable Check: Verify that the distinct AB doublet protons (~3.4–3.8 ppm) both map to the exact same carbon signal (~70 ppm). This conclusively proves they are diastereotopic protons attached to C6.

6. Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

Actionable Check: Identify the quaternary C5 carbon (~50 ppm). You must observe

NMR Workflow Visualization

Fig 1: Closed-loop 2D NMR workflow for self-validating stereochemical assignment of morpholines.

References

-

Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. F. Ivy Carroll et al. National Institutes of Health (NIH) / PubMed Central. 2

-

2-(2-Chlorophenyl)-5,5-dimethylmorpholine Characterization and MEP Analysis. BenchChem Technical Support Team. Benchchem.3

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Tiffany A. Brisco et al. Journal of the American Chemical Society. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Chlorophenyl)-5,5-dimethylmorpholine | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel compound, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine. In the absence of extensive, publicly available experimental data for this specific molecule, this document serves as a predictive and methodological framework. It is designed to empower researchers to characterize this and similar compounds by detailing the causality behind experimental choices and providing robust, self-validating protocols. The insights herein are synthesized from established principles in medicinal chemistry and data from structurally analogous compounds.

Introduction: The Significance of the Phenylmorpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to provide a rigid scaffold for precise pharmacophore presentation. The introduction of a substituted phenyl ring at the 2-position, as seen in 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, creates a chiral center and introduces lipophilic and electronic features that can significantly modulate biological activity. The gem-dimethyl substitution at the 5-position can influence the compound's metabolic stability and conformational preferences. A thorough understanding of the physicochemical properties of this molecule is, therefore, a critical first step in its evaluation as a potential therapeutic agent.

Molecular Identity and Computed Properties

A precise understanding of the molecular structure is the foundation for all further characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO | PubChemLite[1] |

| Molecular Weight | 225.71 g/mol | Benchchem[2] |

| Monoisotopic Mass | 225.09204 Da | PubChemLite[1] |

| Predicted XlogP | 2.2 | PubChemLite[1] |

| InChIKey | OFJQFAKNSFCCTE-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CC1(COC(CN1)C2=CC(=CC=C2)Cl)C | PubChemLite[1] |

Table 1: Core Molecular and Computed Properties of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.

The predicted XlogP of 2.2 suggests a moderate lipophilicity, a key parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This value falls within the range often considered favorable for oral bioavailability, as per Lipinski's Rule of Five.

Synthesis and Structural Elucidation

While specific synthesis routes for 2-(3-Chlorophenyl)-5,5-dimethylmorpholine are not detailed in the public domain, analogous structures are commonly synthesized via several established methods. The choice of synthetic route will depend on the availability of starting materials and the desired stereochemistry.

A plausible and commonly employed strategy is the intramolecular Williamson ether synthesis . This approach involves the cyclization of an N-substituted 2-amino alcohol derivative.[2]

Caption: A plausible synthetic workflow for 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.

Experimental Determination of Physicochemical Properties

The following section outlines the standard, field-proven protocols for determining the key physicochemical properties of a novel small molecule like 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.

Melting Point and Thermal Stability

The melting point provides a preliminary indication of a compound's purity and crystal lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, also providing information on thermal stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The absence of multiple thermal events suggests high purity.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The "shake-flask" method is a reliable technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Measurement

-

Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The morpholine nitrogen in the target molecule is basic, and its pKa will determine the extent of ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a precise method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.

Caption: Workflow for the experimental determination of key physicochemical properties.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. While experimental spectra for the target compound are not available, predictions can be made based on related structures. For example, in the ¹H NMR spectrum of a related morpholine derivative, characteristic signals for the morpholine ring protons are observed.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine is expected to show characteristic absorption bands for C-H (aliphatic and aromatic), C-N, C-O, and C-Cl bonds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2 peak with an intensity of approximately one-third of the molecular ion peak).[2] Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, further confirming the structure.

Conclusion

This technical guide provides a foundational framework for the characterization of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine. While experimental data for this specific molecule is limited, the provided protocols and insights from analogous compounds offer a clear path forward for researchers. A systematic determination of the physicochemical properties outlined herein is a prerequisite for any further investigation into the pharmacological potential of this and other novel chemical entities.

References

-

Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

-

(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

(2~{R})-2-(2-chlorophenyl)-5,5-dimethyl-morpholine | C12H16ClNO | CID 42183147. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

Sources

- 1. PubChemLite - 2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 2-(2-Chlorophenyl)-5,5-dimethylmorpholine | Benchchem [benchchem.com]

- 3. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Analysis of Chlorophenyl Morpholine Analogs: A Technical Guide for Rational Drug Design

Executive Summary

The fusion of the morpholine ring and the chlorophenyl moiety forms a highly versatile and biologically potent pharmacophore scaffold. Recognized as a "privileged structure" in modern medicinal chemistry, this hybrid exploits the delicate balance between aqueous solubility and lipophilicity[1][2]. Morpholine-containing analogs exhibit unique conformational flexibility that enables optimal central nervous system (CNS) penetration, while the chlorophenyl group functions as a highly specific lipophilic anchor capable of directional halogen bonding[1][2]. This whitepaper deconstructs the structural biology of chlorophenyl morpholine analogs, details their target mapping against kinases and monoamine transporters, and outlines self-validating experimental workflows for their development.

Deconstructing the Pharmacophore: Structural Synergy

To utilize chlorophenyl morpholines in rational drug design, one must understand the causality behind each sub-structure's contribution to binding thermodynamics.

The Morpholine Ring: Modulating Pharmacokinetics

Morpholine is a six-membered heterocycle containing opposite ether and amine groups.

-

Causality of Inclusion: In drug design, appending a morpholine ring dramatically shifts a molecule's physicochemical properties. Its weak basicity modulates the overall pKa, allowing the compound to remain unionized at physiological pH sufficiently to cross the Blood-Brain Barrier (BBB), while the oxygen atom maintains necessary aqueous solubility[2].

-

Hinge Binding: In kinase targeting (such as PI3K or mTOR), the morpholine oxygen frequently acts as a vital hydrogen-bond acceptor, anchoring the molecule to the ATP-binding hinge region (e.g., binding to the Valine backbone)[3].

The Chlorophenyl Anchor: Halogen Bonding and Steric Fit

-

Causality of Inclusion: The 4-chlorophenyl or 2-chlorophenyl group serves as a hydrophobic core that engages deep, poorly solvated specificity pockets within a target protein[4].

-

Halogen Bonding Mechanics: Beyond mere lipophilicity, the chlorine atom provides a highly directional non-covalent interaction known as halogen bonding. By acting as an electrophilic region (the sigma-hole), the chlorine atom interacts favorably with Lewis bases (such as backbone carbonyls) in the protein target, significantly increasing binding enthalpy and target selectivity[1].

Bipartite pharmacophore mechanism of chlorophenyl morpholines in Kinase and CNS targeting.

Pharmacodynamic Mapping: Key Biological Targets

Oncology: PI3K/mTOR and CDK8 Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in carcinomas. Symmetrical chlorophenylamino-s-triazine derivatives bearing morpholine rings have been structurally designed to act as dual inhibitors. Structure-Based Drug Design (SBDD) reveals that replacing symmetrical triazine rings with morpholine optimizes the steric fit, leading to sub-micromolar efficacy against targets like C26 colon carcinoma (IC50 ~1.21 μM)[3]. Similarly, in CDK8 inhibition, the hydrophobic chlorophenyl group extends into an adjacent pocket to specifically interact with Lys52, driving nanomolar potency[4].

CNS Therapeutics: Monoamine Reuptake and Degradation

Morpholine analogs exhibit structural mimicry to endogenous neurotransmitters. Phenylmorpholines are widely documented as monoamine releasers and reuptake inhibitors acting on dopamine, serotonin, and norepinephrine[5]. The strategic placement of the morpholine nitrogen directs the trajectory of the chlorophenyl group into the active sites of monoamine oxidase (MAO) or neurotransmitter transporters, enabling applications in treating depression, obesity, and neurodegenerative disorders[2][5].

Quantitative Efficacy Summary

The following table summarizes quantitative hit data from recent validations of the chlorophenyl morpholine scaffold:

| Compound / Scaffold Variant | Primary Target | IC50 / Affinity Profile | Dominant Pharmacophore Interaction | Reference |

| Chlorophenylamino-s-triazine morpholine | PI3K / C26 Cells | 1.21 μM (Cytotoxicity) | Morpholine H-bonds to hinge; Chlorophenyl π-π stacks. | [3] |

| 2-(2-Chlorophenyl)morpholine deriv. | AChE (CNS) | 1.94 μM | Broad enzyme target engagement; lipophilic BBB crossing. | [6] |

| Dihydropyrrolotriazole chlorophenyl (Cmpd 1) | CDK8 | Nanomolar range | Chlorophenyl anchor engages Lys52 via hydrophobic pocket. | [4] |

Experimental Workflow: From Synthesis to Validation

A robust drug development program demands causality in every synthetic step and self-validation in every assay to prevent false positives (e.g., aggregation or assay interference).

Phase 1: Chemical Synthesis & Structural Verification

Objective: Synthesize the N-aryl or C-aryl morpholine core with high stereochemical fidelity.

-

Coupling Reaction: Utilize a photochemically-mediated nickel-catalyzed or Buchwald-Hartwig amination to couple a substituted bromochlorobenzene with a morpholine derivative[7].

-

Causality: Using selective transition-metal catalysis allows the coupling to proceed at the less sterically hindered or more reactive halogen (e.g., bromine), carrying the aryl chloride through untouched. This preserves the essential chlorine atom for downstream target halogen bonding[7].

-

-

Conformational Validation (NMR): Analyze the purified product via 13C NMR.

-

Validation Standard: Ensure the morpholine oxygen-linked -CH2- carbons resonate characteristically between δ 65.9–66.3 ppm, and chlorophenyl carbons appear between δ 117.3–142.6 ppm[3]. This confirms the ether oxygen remains uncompromised.

-

Phase 2: In Vitro Biochemical Validation

Objective: Confirm target engagement without artifactual interference.

-

TR-FRET Assay Assembly: Incubate the purified analog with the target kinase (e.g., PI3K) and a labeled ATP-competitive tracer using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) platform.

-

Causality: Heterocyclic amines can be natively fluorescent. TR-FRET employs a time-delay before emission reading, completely negating compound auto-fluorescence and yielding a clean binding signal.

-

-

Self-Validating Orthogonal Screen:

-

Positive Control: Benchmark against a known clinical inhibitor (e.g., Bimiralisib for PI3K)[3].

-

Negative Control / PAINS Filter: Run a counter-screen with dynamic light scattering (DLS) or a detergent-based assay (e.g., 0.01% Triton X-100) to ensure the compound is not inhibiting the target through colloidal aggregation (Pan-Assay Interference Compounds behavior).

-

Self-validating workflow for synthesis and biochemical evaluation of morpholine analogs.

Conclusion

The chlorophenyl morpholine hybrid remains a cornerstone of modern molecular design. By understanding the thermodynamic causality behind the morpholine's pKa tuning and the chlorophenyl's halogen-bonding potential, researchers can intelligently bypass resistance mechanisms in oncology and rationally navigate the blood-brain barrier for CNS indications. Implementing the strict synthetic verification and orthogonal screening protocols outlined here ensures high-confidence progression from hit identification to lead optimization.

References

- Benchchem. "2-(4-Chlorophenyl)morpholine | CAS 62243-66-7." Benchchem Research Catalog.

- Benchchem. "2-(2-Chlorophenyl)morpholine oxalate | 913297-04-8." Benchchem Research Catalog.

- National Institutes of Health (PMC). "Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.

- ACS Publications. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer." Journal of Medicinal Chemistry.

- National Institutes of Health (PMC). "Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides.

- National Institutes of Health (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Google Patents. "US9617229B2 - Phenylmorpholines and analogues thereof.

Sources

- 1. 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7 [benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 6. 2-(2-Chlorophenyl)morpholine oxalate | 913297-04-8 | Benchchem [benchchem.com]

- 7. Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

Introduction: Unveiling the Neuromodulatory Potential of a Novel Morpholine Analog

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of clinically significant central nervous system (CNS) agents.[1][2] Its inherent physicochemical properties, including a balanced lipophilic-hydrophilic profile and a pKa that facilitates blood-brain barrier penetration, make it a privileged structure for targeting neurological pathways.[2][3][4][5] Compounds incorporating the morpholine moiety have demonstrated diverse pharmacological activities, including the modulation of monoamine transporters and nicotinic acetylcholine receptors (nAChRs).[1][6]

2-(3-Chlorophenyl)-5,5-dimethylmorpholine is a novel synthetic compound belonging to this distinguished class. Its structural features, particularly the substituted phenyl and dimethylmorpholine core, suggest a high probability of interaction with key players in neurotransmission. Drawing parallels with established morpholine-containing drugs like the norepinephrine reuptake inhibitors reboxetine and viloxazine, a primary hypothesis is that this compound may function as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established therapeutic strategy for a range of psychiatric and neurological disorders.[7]

This document provides a comprehensive guide for the in vitro characterization of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, with a primary focus on a robust, high-throughput fluorescence-based neurotransmitter transporter uptake assay. This methodology offers a non-radioactive, sensitive, and efficient means to determine the compound's inhibitory potency and selectivity against DAT, NET, and SERT.[8][9] The ensuing protocols and technical insights are designed to empower researchers in drug discovery and development to elucidate the mechanism of action of this promising compound.

I. Core Principle: The Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This assay leverages the principle of competitive inhibition of substrate uptake into cells engineered to express a specific monoamine transporter.[7] A fluorescent substrate, which is a mimetic of the natural neurotransmitters (dopamine, norepinephrine, or serotonin), is actively transported into the cytoplasm by the expressed transporter.[10] In the presence of an inhibitor like 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, the uptake of the fluorescent substrate is diminished, leading to a reduction in intracellular fluorescence. A proprietary masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, thereby enabling a "no-wash" protocol and minimizing background signal.[11] The inhibitory potency of the test compound is quantified by measuring the concentration-dependent decrease in fluorescence, from which an IC50 value (the concentration of inhibitor required to reduce substrate uptake by 50%) can be derived.

II. Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the fluorescence-based neurotransmitter transporter uptake assay.

Sources

- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(2-Chlorophenyl)-5,5-dimethylmorpholine | Benchchem [benchchem.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 10. researchgate.net [researchgate.net]

- 11. moleculardevices.com [moleculardevices.com]

Application Notes and Protocols: Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Monoamine Transporters

The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical components of the central nervous system, belonging to the solute carrier 6 (SLC6) family of proteins.[1] Their primary function is to clear their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft, thereby terminating neuronal signaling.[2] This reuptake mechanism is fundamental for maintaining neurotransmitter homeostasis. Given their crucial role, these transporters are primary targets for a wide range of therapeutics, including antidepressants and treatments for other psychiatric disorders, as well as for drugs of abuse like cocaine and amphetamines.[2][3]

Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a target receptor or transporter due to their robustness, sensitivity, and versatility.[4][5] This guide provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for conducting radioligand binding assays for DAT, SERT, and NET.

Core Principles of Radioligand Binding

Radioligand binding assays are built on the law of mass action and are used to determine the affinity of ligands for their target and the density of those targets in a given biological sample.[6] There are two primary types of assays:

-

Saturation Assays: These experiments involve incubating a fixed amount of a biological preparation (e.g., cell membranes) with increasing concentrations of a radiolabeled ligand. The goal is to determine the equilibrium dissociation constant (Kd), which represents the radioligand's affinity for the transporter, and the maximum number of binding sites (Bmax), which reflects the transporter density in the sample.[4][7][8]

-

Competition (or Inhibition) Assays: In this format, a fixed concentration of a radioligand is incubated with the biological sample in the presence of varying concentrations of an unlabeled (or "cold") test compound.[4][9] These assays are used to determine the affinity of the unlabeled compound for the transporter by measuring its ability to compete with the radioligand. The primary outputs are the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the equilibrium inhibition constant), which is a measure of the unlabeled compound's affinity.[9][10] The Ki is calculated from the IC50 using the Cheng-Prusoff equation.[10]

Experimental Design and Critical Parameters

The success and reliability of a radioligand binding assay hinge on careful experimental design and optimization. Several factors must be considered:

Choosing the Right Radioligand

The selection of a suitable radioligand is paramount. An ideal radioligand possesses several key characteristics:

-

High Affinity and Specificity: The radioligand should bind to the target transporter with high affinity (typically a low nanomolar or sub-nanomolar Kd) and exhibit minimal binding to other receptors or transporters.[11]

-

High Specific Activity: This refers to the amount of radioactivity per mole of the compound (measured in Curies per millimole, Ci/mmol). A high specific activity (ideally >20 Ci/mmol for tritiated ligands) allows for the use of low radioligand concentrations, which minimizes the risk of ligand depletion and reduces non-specific binding.[11]

-

Low Non-Specific Binding: The radioligand should have a low tendency to bind to components other than the target transporter, such as the filter plates or lipids in the membrane preparation.[11] Hydrophobic ligands often exhibit higher non-specific binding.[11]

-

Chemical Stability and Purity: The radioligand should be stable under the assay conditions and have high radiochemical purity.[11]

Source of Transporters

The biological material used in the assay can be derived from several sources:

-

Tissue Homogenates: Brain regions known to be rich in specific transporters (e.g., striatum for DAT) can be homogenized to prepare membranes. This provides a physiologically relevant system but may have lower transporter density and higher variability.

-

Cultured Cells: Stably or transiently transfected cell lines (e.g., HEK293, CHO) overexpressing a specific human or rodent transporter are commonly used.[1][2] This approach offers a high density of the target transporter, a controlled genetic background, and high reproducibility, making it ideal for drug screening.[12]

Assay Buffer and Conditions

The composition of the assay buffer can significantly impact ligand binding.[13] Key components and conditions include:

-

Ions: The binding of many ligands to monoamine transporters is sodium-dependent. Therefore, the assay buffer should typically contain a physiological concentration of NaCl (e.g., 120-150 mM).[14]

-

pH: A physiological pH of 7.4 is generally maintained using a buffer such as Tris-HCl or HEPES.[8][15]

-

Temperature and Incubation Time: Assays should be incubated for a sufficient time to reach equilibrium.[14] This is determined empirically through kinetic (association and dissociation) experiments.[7] The temperature can influence binding kinetics and receptor stability; incubations are often performed at room temperature or 37°C.[8][16]

Defining Non-Specific Binding

A critical control in any radioligand binding assay is the determination of non-specific binding (NSB). This is the portion of the radioligand that binds to components other than the target transporter.[11] NSB is measured by including a high concentration of an unlabeled "displacer" ligand in a parallel set of tubes.[15] This displacer, at a concentration typically 100- to 1000-fold higher than its Ki, will occupy virtually all the specific transporter sites, leaving only the non-specific binding of the radioligand to be measured.[11] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the displacer).[11]

Assay Format: Filtration vs. Scintillation Proximity Assay (SPA)

Two primary methods are used to separate the bound radioligand from the free (unbound) radioligand:

-

Filtration Assay: This is the traditional method where the incubation mixture is rapidly filtered through glass fiber filters using a cell harvester.[15][17] The transporters and the bound radioligand are retained on the filter, while the free radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand, and the radioactivity trapped on the filters is counted using a liquid scintillation counter.[15]

-

Scintillation Proximity Assay (SPA): SPA is a homogeneous assay technology that does not require a physical separation step.[18][19] In this format, membranes containing the transporter are captured onto SPA beads that contain a scintillant.[11] When a radioligand binds to the transporter, it is brought into close enough proximity to the bead for the emitted beta particles to excite the scintillant, producing light.[11][20] Unbound radioligand in the solution is too far away to cause a signal.[11] SPA is amenable to high-throughput screening in 96- or 384-well plate formats.[18][19]

Data Presentation: Key Parameters for DAT, SERT, and NET Assays

The following table summarizes typical radioligands and conditions used for binding assays for each of the monoamine transporters. Note that optimal conditions should always be determined empirically for each new system.

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Source | Human recombinant (e.g., HEK293 cells), Rat Striatum | Human recombinant (e.g., HEK293 cells), Human Platelets, Rat Frontal Cortex | Human recombinant (e.g., HEK293 cells), Rat Hippocampus |

| Radioligand | [³H]-WIN 35,428 ([³H]-CFT)[2], [³H]-GBR 12909 | [³H]-Citalopram, [³H]-Paroxetine | [³H]-Nisoxetine, [³H]-Mazindol |

| Typical Kd | 1-5 nM | 0.5-2 nM | 1-10 nM |

| Displacer for NSB | 10 µM GBR 12935, 10 µM Nomifensine[3] | 10 µM Fluoxetine, 1 µM Citalopram | 10 µM Desipramine, 1 µM Nisoxetine |

| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 |

| Incubation Time | 60-120 minutes | 60 minutes | 60-120 minutes |

| Incubation Temp. | Room Temperature or 4°C[3] | Room Temperature | Room Temperature |

Experimental Protocols

Protocol 1: Membrane Preparation from Transfected Cells

This protocol describes a general method for preparing crude membrane fractions from cultured cells overexpressing a transporter of interest.

Materials:

-

Cell pellet from cultured cells (e.g., HEK293-hDAT)

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4

-

Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% sucrose[21]

-

Protease inhibitor cocktail

-

Dounce homogenizer or handheld polytron homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Harvest cells and centrifuge to obtain a cell pellet. Wash the pellet once with ice-cold PBS.[22]

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.[21]

-

Lyse the cells by homogenization using a Dounce homogenizer (10-15 strokes) or a polytron homogenizer (e.g., four 15-second cycles at 20,000 rpm).[21] Keep the sample on ice throughout this process.

-

Centrifuge the lysate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.[21][22]

-

Carefully collect the supernatant and transfer it to a new tube.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[21]

-

Discard the supernatant and resuspend the membrane pellet in a small volume of ice-cold Storage Buffer.[21]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[21]

-

Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[21]

Protocol 2: Saturation Binding Assay for DAT (Filtration Format)

This protocol is designed to determine the Kd and Bmax of a radioligand (e.g., [³H]-WIN 35,428) for DAT.

Materials:

-

DAT-expressing membranes (e.g., from HEK293-hDAT cells)

-

Radioligand: [³H]-WIN 35,428

-

Displacer for NSB: GBR 12935

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

96-well plates, glass fiber filter mats (e.g., GF/C), cell harvester

-

Liquid scintillation cocktail and scintillation counter

Procedure:

-

Prepare serial dilutions of the [³H]-WIN 35,428 in Assay Buffer to cover a concentration range from approximately 0.1x Kd to 10x Kd (e.g., 0.1 nM to 20 nM).

-

In a 96-well plate, set up triplicate wells for each concentration of radioligand for both Total Binding and Non-Specific Binding (NSB).

-

For Total Binding wells, add 50 µL of Assay Buffer.

-

For NSB wells, add 50 µL of GBR 12935 in Assay Buffer to a final concentration of 10 µM.

-

Add 150 µL of the diluted membrane preparation (e.g., 5-20 µg of protein per well) to all wells.[16] The optimal amount of protein should be determined empirically to ensure that less than 10% of the total radioligand is bound.[8]

-

Add 50 µL of the corresponding [³H]-WIN 35,428 dilution to all wells to initiate the binding reaction.[16] The final assay volume is 250 µL.

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[16]

-

Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester.

-

Wash the filters 3-4 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.[15]

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Protocol 3: Competitive Binding Assay for SERT

This protocol is to determine the IC50 and Ki of a test compound for SERT using a fixed concentration of [³H]-Citalopram.

Materials:

-

SERT-expressing membranes

-

Radioligand: [³H]-Citalopram

-

Displacer for NSB: Fluoxetine

-

Test compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Standard filtration assay equipment

Procedure:

-

Prepare serial dilutions of the unlabeled test compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Prepare a working solution of [³H]-Citalopram in Assay Buffer at a concentration close to its Kd (e.g., 1 nM).

-

In a 96-well plate, set up the following wells in triplicate:

-

Total Binding: 50 µL Assay Buffer

-

Non-Specific Binding (NSB): 50 µL Fluoxetine (to a final concentration of 10 µM)

-

Test Compound: 50 µL of each dilution of the test compound

-

-

Add 150 µL of the diluted SERT membrane preparation to all wells.

-

Add 50 µL of the [³H]-Citalopram working solution to all wells.

-

Incubate for 60 minutes at room temperature with gentle agitation.

-

Terminate the assay by filtration and wash the filters as described in Protocol 2.

-

Count the radioactivity and analyze the data.

Data Analysis and Interpretation

-

Saturation Assays: Specific binding is calculated by subtracting NSB from Total Binding at each radioligand concentration. The resulting data (specific binding vs. radioligand concentration) are then fitted to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.[7][23]

-

Competition Assays: The data are typically plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC50.[4] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Troubleshooting

| Problem | Potential Cause | Solution |

| High Non-Specific Binding (>30% of Total) | Radioligand is too hydrophobic; filter plates are "sticky"; insufficient washing. | Test an alternative radioligand; pre-treat filter plates with polyethyleneimine (PEI); optimize wash steps (increase volume or number of washes).[14] |

| Low Specific Binding Signal | Insufficient receptor density in membrane prep; poor radioligand quality; incorrect assay conditions. | Verify protein concentration and receptor expression; check radioligand for degradation; optimize buffer, incubation time, and temperature.[24] |

| Poor Reproducibility Between Replicates | Inconsistent pipetting; poor membrane homogeneity; issues with filtration/washing. | Use calibrated pipettes; ensure membrane suspension is well-mixed before aliquoting; ensure the cell harvester is functioning correctly and wash times are consistent.[24] |

| Saturation Curve Does Not Plateau | Radioligand concentration range is not high enough; presence of a very low-affinity binding site. | Extend the radioligand concentration range; ensure that NSB is correctly defined. |

Visualizations

Caption: General workflow for a radioligand binding assay.

Caption: Principle of saturation binding assays.

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 11. revvity.com [revvity.com]

- 12. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]

- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 19. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. swordbio.com [swordbio.com]

Application Note: Translational Rodent Models for Antidepressant and Psychostimulant Pharmacology

Executive Summary & Mechanistic Rationale

In preclinical neuropharmacology, differentiating the therapeutic efficacy of antidepressants from the abuse liability of psychostimulants requires robust, mechanistically distinct behavioral assays. While both drug classes alter monoaminergic tone, their temporality and pathway specificities drastically differ. Antidepressants (e.g., SSRIs, SNRIs) facilitate cumulative adaptations in serotonergic (5-HT) and noradrenergic (NE) circuits to reverse behavioral despair and anhedonia[1]. Conversely, psychostimulants (e.g., amphetamines) acutely blockade or reverse presynaptic dopamine transporters (DAT), triggering supraphysiological dopamine (DA) surges in the mesolimbic pathway, thereby artificially lowering reward thresholds[2].

This application note details optimized, self-validating protocols for evaluating these dichotomous behavioral outcomes. By enforcing stringent internal controls—such as parallel locomotor screening and baseline phenotyping—researchers can reliably eliminate false positives and ensure high predictive validity in drug discovery pipelines.

Visualizing Pharmacological Workflows

Diagram 1: Neurochemical pathways linking drug candidates to distinct behavioral endpoints.

Comparative Data: Model Selection Parameters

| Assay Model | Primary Target Indication | Target Pathway | Species Optimization | Execution Time | Primary Quantitative Metric |

| FST (Forced Swim) | Antidepressant Screening | 5-HT / NE | Mice & Rats | Acute (2-48 Hrs) | Total Immobility Time (s) |

| TST (Tail Suspension) | Antidepressant Screening | 5-HT / NE | Mice strictly | Acute (1-2 Hrs) | Total Immobility Time (s) |

| CUMS (Mild Stress) | Translational Depression | HPA Axis / Monoamines | Rats & Mice | Chronic (4-8 Weeks) | Sucrose Preference (%) |

| ICSS (Self-Stim) | Psychostimulant Liability | DA (Mesolimbic) | Rats & Mice | Sub-acute (1-2 Weeks) | EF50 Threshold (µA) |

Protocol 1: Acute Antidepressant Screening (FST & TST)

Causality & Mechanism

The Forced Swim Test (FST) and Tail Suspension Test (TST) rely on exposing rodents to an inescapable, acute stressor. The transition from active escape behaviors (swimming, climbing) to a passive, energy-conserving posture (immobility) reflects "behavioral despair"[3]. Antidepressants elevate synaptic monoamines, delaying the onset of immobility[4]. Notably, FST can differentiate monoaminergic targets: SSRIs selectively increase swimming, whereas SNRIs/NRIs selectively increase climbing behavior[5].

The Self-Validating System: Parallel OFT Screening

The Trustworthiness Protocol: Psychostimulants (e.g., amphetamines) act as powerful false positives in FST/TST because they induce generalized hyperlocomotion, thus reducing immobility without true antidepressant efficacy[4]. To validate results, every cohort must simultaneously undergo an Open Field Test (OFT). A valid antidepressant candidate will decrease FST/TST immobility without significantly elevating baseline locomotor tracking in the OFT.

Step-by-Step Methodology: Mouse FST

-

Apparatus Prep: Fill transparent cylindrical tanks (30 cm height × 20 cm diameter) with water to a depth of exactly 15 cm. Maintain water temperature at 24±1°C to prevent hypothermia[6].

-

Dosing: Administer the vehicle or test compound (e.g., via IP injection) at required pretreatment intervals (typically 30–60 minutes prior to testing).

-

Execution: Place the mouse gently into the water. The session lasts exactly 6 minutes[6].

-

Data Acquisition: Record via top-down or side-mounted camera. Discard the first 2 minutes (habituation phase) and quantify immobility, swimming, and climbing specifically during the final 4 minutes[3].

Step-by-Step Methodology: Mouse TST

-

Apparatus Prep: Utilize an automated TST suspension box. Cut 17 cm fragments of non-excessively sticky tape[7].

-

Suspension: Apply the tape securely exactly 1 cm from the tip of the mouse's tail. Suspending closer to the base causes tissue injury, while improper tape causes falls[8].

-

Execution & Scoring: Suspend the mouse from the strain gauge hook for 6 minutes. The total duration of absolute immobility is scored automatically or manually by a blinded observer[4].

Protocol 2: Advanced Translational Modeling (CUMS)

Causality & Mechanism

Human depression rarely presents acutely; it is a product of chronic allostatic load. The Chronic Unpredictable Mild Stress (CUMS) model sequentially exposes rodents to shifting environmental micro-stressors over weeks, mimicking the unpredictability of human psychopathology. This induces hypercortisolemia (HPA axis dysregulation) and profound anhedonia[9],[10].

The Self-Validating System: Baseline Anhedonia Verification

The Trustworthiness Protocol: A major limitation of CUMS is poor reproducibility across laboratories[11]. To enforce internal validity, researchers must employ the Sucrose Preference Test (SPT) in a staggered design. You must establish a baseline SPT, run the CUMS protocol for 3-4 weeks, and conduct a Mid-Point SPT[12]. Only animals that successfully demonstrate a statistically significant drop in sucrose preference (>20% reduction) are enrolled in the drug-treatment phase.

Step-by-Step Methodology: CUMS

-

Baseline Phenotyping: Acclimate single-housed mice to two bottles (1% sucrose vs. tap water) for 48 hours. Weigh bottles to calculate baseline preference[12].

-

Stress Matrix: Apply 1-2 unpredictable mild stressors daily for 4 to 6 weeks. Stressors must rotate randomly to prevent habituation. Examples include: 24h damp bedding, 45° cage tilt, 12h reversed light/dark cycle, or removal of nesting materials[9],[10].

-

Mid-Point Validation: At week 3 or 4, perform the SPT. Exclude non-responders.

-

Treatment Phase: Administer the candidate drug chronically (daily) for an additional 2-4 weeks while continuing the stress matrix[13].

-

Endpoint Analysis: Conduct final SPT to measure anhedonia reversal. Collect terminal serum to quantify corticosterone and ACTH levels[10].

Protocol 3: Psychostimulant Liability Assessment (ICSS)

Causality & Mechanism

Intracranial Self-Stimulation (ICSS) maps the abuse liability of compounds. Rodents are implanted with electrodes in the Medial Forebrain Bundle (MFB), directly accessing the mesolimbic reward circuit. Psychostimulants inhibit dopamine reuptake, generating a surplus of synaptic dopamine in the nucleus accumbens[14]. Consequently, the brain requires less electrical current to perceive the stimulation as rewarding, creating a "shift to the left" in the required stimulation threshold[15],[2].

The Self-Validating System: Rate-Frequency Curve Shift

The Trustworthiness Protocol: A simple threshold drop could erroneously be caused by generalized motor agitation rather than true reward facilitation. ICSS protocols must utilize a rate-frequency curve-shift analysis . By plotting response rates against a descending series of stimulation frequencies, researchers extract the

Step-by-Step Methodology: ICSS

-

Surgical Implantation: Stereotaxically implant a monopolar stimulating electrode targeting the MFB (e.g., coordinates for mice: AP -1.5, ML +1.0, DV -4.8)[16]. Allow 7 days for recovery.

-

Operant Conditioning: Place the animal in an operant chamber equipped with a response wheel or lever. Train the subject to respond for a 500-ms train of non-contingent electrical primes[16].

-

Rate-Frequency Baseline: Execute trials over 15 descending frequencies (log 0.05 steps). Establish the Minimum Effective Current (MEC) that produces stable responding for each specific subject. This becomes their immutable baseline[14].

-

Drug Challenge: Administer the test psychostimulant.

-

Data Extraction: Run 3-4 consecutive rate-frequency passes post-injection. Calculate the shift in the

threshold. A robust, dose-dependent drop in the

References

-

Yankelevitch-Yahav, R., et al. "The Forced Swim Test as a Model of Depressive-like Behavior." Journal of Visualized Experiments.[Link]

-

Can, A., et al. "The Mouse Forced Swim Test." Journal of Visualized Experiments.[Link]

-

Steru, L., et al. "The tail suspension test: a new method for screening antidepressants in mice." Psychopharmacology.[Link]

-

Nollet, M., et al. "The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice." Journal of Visualized Experiments.[Link]

-

Antoniuk, S., et al. "Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables." Frontiers in Behavioral Neuroscience.[Link]

-